![molecular formula C48H73N11O10S B12375688 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phénylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phénylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-méthylsulfonylbutanoyl]amino]-5-oxopentanoïque est une molécule organique complexe contenant divers groupes fonctionnels, notamment des groupes amino, imidazole et sulfonyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique de multiples étapes, chacune nécessitant des conditions de réaction spécifiques. Le processus commence généralement par la protection des groupes amino, suivie de la formation de liaisons peptidiques par des réactions de condensation. Les dernières étapes impliquent la déprotection et la purification pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des techniques de synthèse peptidique à grande échelle. Ces méthodes comprennent la synthèse peptidique en phase solide (SPPS) et la synthèse peptidique en phase liquide (LPPS), qui permettent l'assemblage efficace de la structure complexe du composé.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés pour former des dérivés nitro ou nitroso.
Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe sulfonyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes amino peut produire des dérivés nitro, tandis que la réduction du cycle imidazole peut produire des dérivés imidazoline.
Applications de la recherche scientifique
Ce composé a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies de signalisation cellulaire.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et influençant diverses voies biochimiques. Par exemple, il peut inhiber ou activer certaines enzymes, entraînant des modifications des processus cellulaires.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phénylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phénylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-méthylsulfonylbutanoyl]amino]-5-oxopentanoïque
- (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phénylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phénylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-méthylsulfonylbutanoyl]amino]-5-oxopentanoïque
Unicité
Ce composé est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel à interagir avec plusieurs cibles moléculaires. Sa structure permet des modifications chimiques diverses, ce qui en fait un outil polyvalent en recherche scientifique.
Propriétés
Formule moléculaire |
C48H73N11O10S |
|---|---|
Poids moléculaire |
996.2 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)44(63)55-37(21-22-42(60)61)45(64)58-40(30-35-31-53-32-54-35)47(66)57-39(28-33-16-8-6-9-17-33)46(65)56-38(20-12-14-25-50)48(67)59(26-15-5-3-2-4-13-24-49)41(43(52)62)29-34-18-10-7-11-19-34/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H2,52,62)(H,53,54)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,60,61)/t36-,37-,38+,39-,40-,41-/m0/s1 |
Clé InChI |
UMGYZFNFUVMLKV-BDPXDZDXSA-N |
SMILES isomérique |
CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N(CCCCCCCCN)[C@@H](CC3=CC=CC=C3)C(=O)N)N |
SMILES canonique |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N(CCCCCCCCN)C(CC3=CC=CC=C3)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
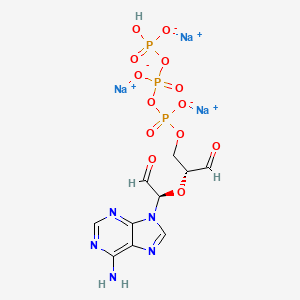
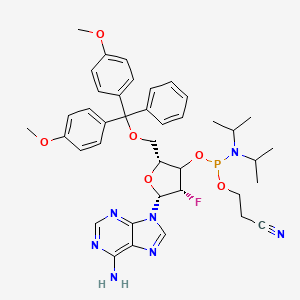
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
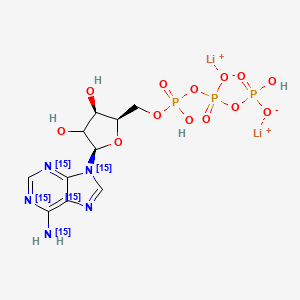
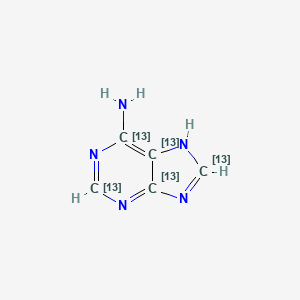
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)

![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
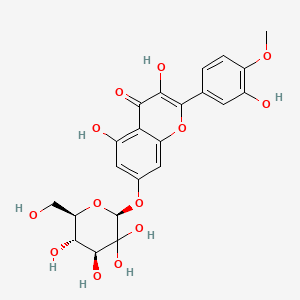
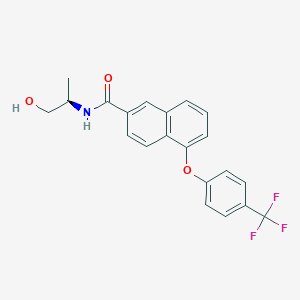
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
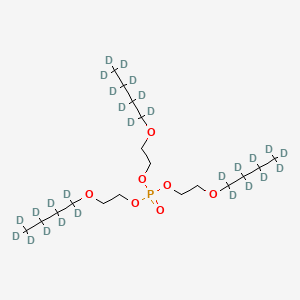
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
